molecular formula C17H24N4O2 B4337856 4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4337856
M. Wt: 316.4 g/mol
InChI Key: QIYRHXIAMBWCBO-UHFFFAOYSA-N
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Description

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound that features an adamantane moiety, which is known for its unique structural properties and stability. The adamantane structure is a tricyclic hydrocarbon that provides rigidity and resistance to metabolic degradation, making it a valuable component in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Adamantylcarbonyl Intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent to form the adamantylcarbonyl intermediate.

    Coupling with Pyrazole Derivative: The adamantylcarbonyl intermediate is then coupled with a pyrazole derivative under specific conditions to form the desired compound. Common reagents used in this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the adamantylcarbonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.

    Medicine: Due to its resistance to metabolic degradation, it is explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound’s properties are leveraged in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological targets, while the pyrazole ring can engage in various binding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other adamantane-containing compounds, such as:

    Amantadine: Used as an antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific combination of the adamantane moiety with the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(adamantane-1-carbonylamino)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-21-14(15(18)22)13(9-19-21)20-16(23)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYRHXIAMBWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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